2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h1,3-6H,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIEIVNYBTONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458097 | |
| Record name | 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663597-27-1 | |
| Record name | 4-(2-Propyn-1-yloxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663597-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 Amine and Analogues
Formation of the Ethylamine (B1201723) Linkage
The construction of the β-phenylethylamine core is a pivotal step in the synthesis of the target compound. Several classical and contemporary methods can be employed, each with its own set of advantages and challenges.
Reductive Amination Protocols for Phenylacetaldehydes
Reductive amination stands as a cornerstone of amine synthesis. This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine, this would involve the reductive amination of 4-(prop-2-yn-1-yloxy)phenylacetaldehyde with ammonia (B1221849).
The reaction is often catalyzed by an acid and employs a variety of reducing agents. A common choice is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], known for its mildness and broad functional group tolerance. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized. The general reaction scheme is as follows:
Reaction Scheme: Reductive Amination
R-CHO + NH₃ ⇌ [R-CH=NH] + H₂O
[R-CH=NH] + [Reducing Agent] → R-CH₂-NH₂
In a typical procedure, the aldehyde is dissolved in a suitable solvent, such as 1,2-dichloroethane (B1671644) or methanol (B129727), followed by the addition of an ammonia source (e.g., a solution of ammonia in methanol or ammonium (B1175870) acetate) and the reducing agent. The reaction progress is monitored until the aldehyde is consumed, followed by an aqueous workup and purification to yield the primary amine. organic-chemistry.org
| Starting Material | Reagents | Product | Key Features |
| 4-(Prop-2-yn-1-yloxy)phenylacetaldehyde | 1. Ammonia (or ammonium salt) 2. Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | This compound | Direct, one-pot synthesis of the primary amine. |
Nitrile Reduction and Amide Reduction Pathways
Alternative strategies to the ethylamine moiety involve the reduction of nitriles or amides. These methods provide a robust and often high-yielding route to primary amines.
Nitrile Reduction Pathway:
This approach commences with the propargylation of 4-hydroxyphenylacetonitrile to yield 4-(prop-2-yn-1-yloxy)phenylacetonitrile. The subsequent reduction of the nitrile functionality can be achieved using various reducing agents. Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is effective. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed. thegoodscentscompany.com
Reaction Scheme: Nitrile Reduction
Ar-CH₂-CN + [Reducing Agent] → Ar-CH₂-CH₂-NH₂
Amide Reduction Pathway:
A related pathway involves the reduction of an amide precursor. For instance, N-[4-(2-propyn-1-yloxy)phenyl]acetamide can be synthesized via the chemoselective N-acetylation of 4-aminophenol, followed by etherification with propargyl bromide. nih.govnih.govresearchgate.net The resulting amide can then be reduced to the target ethylamine. Powerful reducing agents like LiAlH₄ or borane are typically required for this transformation.
Reaction Scheme: Amide Reduction
Ar-NH-CO-CH₃ + [Reducing Agent] → Ar-NH-CH₂-CH₃
It is important to note that the synthesis described in the literature is for an N-acetylated propargyloxy aniline, not a phenylacetamide. However, the principle of amide reduction remains a valid synthetic strategy for the target molecule, likely proceeding from 2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide.
| Pathway | Key Intermediate | Reducing Agents | Advantages |
| Nitrile Reduction | 4-(Prop-2-yn-1-yloxy)phenylacetonitrile | LiAlH₄, BH₃, H₂/Catalyst | Readily available starting materials. |
| Amide Reduction | 2-(4-(Prop-2-yn-1-yloxy)phenyl)acetamide | LiAlH₄, BH₃ | Robust and high-yielding. |
Aziridine (B145994) Ring-Opening Reactions for β-Phenylethylamine Derivatives
The ring-opening of aziridines provides a versatile method for the synthesis of β-phenylethylamine derivatives. rsc.org Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, leading to the formation of functionalized amines. nih.gov In this context, a suitably substituted aziridine, such as one bearing the 4-(prop-2-yn-1-yloxy)phenyl group, could serve as a key intermediate.
The regioselectivity of the ring-opening is a critical aspect and can be influenced by the nature of the substituents on the aziridine ring and the nucleophile employed. rsc.org For instance, the use of organocuprates or other carbon nucleophiles can lead to the formation of the desired carbon-carbon bond at the benzylic position. beilstein-journals.org Recent advances have also showcased nickel-catalyzed cross-coupling reactions for the synthesis of β-phenethylamines from aziridines. nih.govresearchgate.netucla.edu
Reaction Scheme: Aziridine Ring-Opening
(Ar)CH-CH₂(N-PG) + Nu⁻ → Ar-CH(Nu)-CH₂-NH-PG
Orthogonal Functional Group Protection and Deprotection Strategies
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. nih.govpeptide.com An orthogonal protection strategy is one where different protecting groups can be removed selectively under distinct reaction conditions, without affecting other protecting groups in the molecule. biosynth.com
In the context of the target molecule, the primary amine and the terminal alkyne are the main functional groups that might require protection, depending on the synthetic route.
Amine Protection: The nucleophilic and basic nature of the primary amine often requires protection during subsequent synthetic transformations. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. For instance, the Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the Fmoc group is base-labile.
Alkyne Protection: While the terminal alkyne is generally less reactive than the amine, it can undergo reactions under certain conditions, such as with strong bases or some transition metal catalysts. If necessary, the terminal proton of the alkyne can be protected, for example, as a silyl (B83357) ether (e.g., trimethylsilyl, TMS).
The selection of an appropriate orthogonal protection scheme is crucial for the successful synthesis of multifunctional compounds. researchgate.net
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| Primary Amine | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Stable to base and hydrogenolysis. |
| Primary Amine | Cbz (benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd) | Stable to acid and base. |
| Primary Amine | Fmoc (fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Stable to acid and hydrogenolysis. |
| Terminal Alkyne | TMS (trimethylsilyl) | Fluoride source (e.g., TBAF) or mild acid/base | Stable to many conditions, but can be labile. |
Chemo- and Regioselective Synthesis Challenges in Complex Multi-Functional Compounds
The presence of multiple reactive sites in this compound and its synthetic precursors presents significant challenges in terms of chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both an amine and an alkyne, a reagent might react selectively with the more nucleophilic amine, leaving the alkyne intact. youtube.com Conversely, certain catalysts might selectively activate the alkyne for a particular transformation. Achieving high chemoselectivity is paramount to avoid the formation of undesired byproducts and to streamline the synthetic process.
Regioselectivity is the preferential formation of one constitutional isomer over another. This is particularly relevant in reactions involving the aromatic ring or in the ring-opening of unsymmetrically substituted aziridines. nih.govresearchgate.netnih.govnsf.gov For example, electrophilic aromatic substitution on the 4-(prop-2-yn-1-yloxy)phenyl moiety could potentially occur at two different positions ortho to the ether linkage. Directing the reaction to the desired position requires careful control of reaction conditions and potentially the use of directing groups.
The interplay of the electronic and steric properties of the various functional groups dictates the outcome of a chemical reaction. Therefore, a deep understanding of these factors is essential for designing a successful and selective synthesis.
Green Chemistry Approaches in the Synthesis of the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and biodegradability. ijfmr.comnih.gov For instance, transaminases could potentially be used for the asymmetric synthesis of the primary amine from the corresponding ketone.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of a synthesis. taylorfrancis.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Reductive amination, for example, is a relatively atom-economical reaction.
Catalysis: The use of catalytic reagents, as opposed to stoichiometric ones, reduces waste generation. The development of efficient and recyclable catalysts for the key synthetic steps is a major focus of green chemistry research. rsc.orgresearchgate.netnih.govrsc.org
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.
Solvent-Free and Aqueous Media Syntheses
Modern synthetic approaches aim to reduce or eliminate the use of volatile and often toxic organic solvents. Methodologies involving solvent-free conditions, frequently assisted by microwave irradiation, and syntheses conducted in water represent significant advances in this area.
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures and work-ups. For the Williamson ether synthesis of aryl propargyl ethers, these reactions are typically carried out by mixing the phenolic substrate with a solid base, such as potassium carbonate, and the alkylating agent. The application of microwave irradiation can dramatically accelerate these reactions. orgchemres.orgsemanticscholar.org Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to shorter reaction times and higher yields compared to conventional heating. semanticscholar.orgbenthamdirect.com
An efficient tandem procedure involves the in situ generation of an alkyl tosylate from an alcohol, which then reacts with a phenol (B47542) under solvent-free, microwave-assisted conditions. orgchemres.org However, a more direct approach is the reaction of a phenol with propargyl bromide on a solid support like potassium carbonate. orgchemres.org This method is simple, rapid, and has shown potential for scalability, making it attractive for industrial applications. orgchemres.org
Illustrative Solvent-Free Synthesis of Aryl Propargyl Ether Analogues
| Phenolic Substrate | Base | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | K₂CO₃ | Microwave (300W), Solvent-free | 40 s | 93 | orgchemres.org |
| 4-Methylphenol | K₂CO₃ | Reflux in Acetone | 5 hr | 74 | plos.org |
| Naphthalene-1-ol | K₂CO₃ | Stirring in Acetone, RT | 16 hr | 71 | nih.gov |
| 4-Chlorophenol | K₂CO₃ | Microwave, Solvent-free | 45 s | 90 | orgchemres.org |
| 2-Bromophenol | K₂CO₃ | Microwave, Solvent-free | 50 s | 89 | orgchemres.org |
Aqueous Media Synthesis
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and low cost. However, the Williamson ether synthesis faces challenges in aqueous media because many organic substrates, such as alkyl halides, are poorly soluble in water. This immiscibility issue can be overcome by using phase-transfer catalysis (PTC). researchgate.net
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed by the action of an inorganic base like NaOH or K₂CO₃) to an organic phase or an interfacial region where the alkyl halide resides. researchgate.netresearchgate.net This allows the reaction to proceed at the interface of the two immiscible liquids. The use of PTC in a biphasic water-organic solvent system, or even under purely aqueous conditions, can lead to high yields in short reaction times. researchgate.net The combination of microwave and ultrasound irradiation has also been shown to promote Williamson synthesis in aqueous systems without the need for a phase-transfer catalyst. researchgate.nettandfonline.com
Recyclable Catalytic Systems
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces costs and waste. For the synthesis of this compound and its analogues, several types of recyclable catalytic systems have been developed for the key O-alkylation step.
Polymer-Supported Phase-Transfer Catalysts
To simplify catalyst separation, phase-transfer catalysts can be immobilized on insoluble polymer supports. researchgate.net These polymer-supported phase-transfer catalysts (PS-PTCs) combine the benefits of both homogeneous catalysis (high activity) and heterogeneous catalysis (easy recovery). researcher.life The active sites, such as quaternary ammonium salts, are covalently bound to a polymer backbone, often polystyrene cross-linked with divinylbenzene. researchgate.netacs.org The catalyst can be easily removed from the reaction mixture by simple filtration and reused in subsequent batches, often with minimal loss of activity. researcher.life For instance, a cotton fabric-supported cationic acrylate (B77674) polymer has been demonstrated as an efficient and recyclable catalyst for Williamson ether synthesis in a solid-liquid-liquid PTC system. acs.org
Recyclability of Polymer-Supported Catalysts in Phenol Alkylation
| Catalyst Type | Support | Reaction | Reusability | Reference |
|---|---|---|---|---|
| Tri-n-butylamine | Chloromethylated Polystyrene | Phenol + Benzyl (B1604629) Chloride | Usable for several cycles with consistent activity | researcher.life |
| Cationic Acrylate Polymer | Cotton Fabric | Phenol + n-Butyl Bromide | Recycled multiple times with sustained performance | acs.org |
| Poly(ethylene glycol) (PEG) | Polystyrene | Cross-Aldol Condensation (related application) | Used five times without loss in activity | mdpi.com |
| Tributylphosphonium ion | Polymer Resin | Phenol + Benzoyl Chloride | Demonstrated effective reuse | nih.gov |
Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and tunable properties. They can act as both solvents and catalysts. In the alkylation of phenols, acidic ILs can catalyze the reaction, and their immiscibility with many organic solvents allows for easy separation and recycling of the catalyst. nih.govresearchgate.net For example, 1H-imidazole-1-acetic acid tosilate has been shown to be an efficient and easily recyclable catalyst for the alkylation of phenol, with excellent recycling performance. researchgate.net
Heterogeneous Solid Catalysts
The use of solid, heterogeneous catalysts offers the most straightforward approach to catalyst separation. Various solid acids and bases have been employed for phenol alkylation. Ion-exchange resins like Amberlyst-15 can catalyze the reaction. nih.gov Another approach involves supporting a basic species, such as KOH, on an inert solid like alumina (B75360) (Al₂O₃). tandfonline.com These solid catalysts are easily filtered off after the reaction and can be regenerated and reused, making them highly suitable for continuous flow processes and industrial-scale production. researchgate.net
Chemical Reactivity and Transformations of 2 4 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 Amine
Alkyne Functionalization Reactions
The terminal triple bond is a region of high electron density, making it susceptible to a variety of addition reactions and a key partner in metal-catalyzed coupling processes.
Click Chemistry (Cu(I)-Catalyzed Azide-Alkyne Cycloaddition) with Diverse Azide (B81097) Substrates
One of the most prominent reactions for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The propargyl group of 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine can react with a wide array of organic azides in the presence of a Cu(I) catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. This transformation is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.
The reaction is versatile, allowing for the conjugation of the amine-containing scaffold to various molecular entities, including biomolecules, polymers, and fluorescent tags, by reacting with the corresponding azide-functionalized substrates. nih.gov
Table 1: Representative Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Azide Substrate (R-N₃) | Catalyst System | Expected Product |
| Benzyl (B1604629) Azide | CuSO₄ / Sodium Ascorbate | 2-[4-({1-[Benzyl]-1H-1,2,3-triazol-4-yl}methoxy)phenyl]ethan-1-amine |
| Azidoacetic Acid | CuI / Et₃N | 2-[4-({1-[Carboxymethyl]-1H-1,2,3-triazol-4-yl}methoxy)phenyl]ethan-1-amine |
| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | 2-[4-({1-[4-Nitrophenyl]-1H-1,2,3-triazol-4-yl}methoxy)phenyl]ethan-1-amine |
| 3-Azidopropylamine | CuSO₄ / Sodium Ascorbate | 2-[4-({1-[3-Aminopropyl]-1H-1,2,3-triazol-4-yl}methoxy)phenyl]ethan-1-amine |
Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)
Hydrofunctionalization reactions involve the addition of an H-X bond across the triple bond. These reactions are often catalyzed by transition metals and can exhibit high levels of regio- and stereoselectivity.
Hydroboration: The reaction with boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane, followed by oxidative workup (e.g., with H₂O₂/NaOH), typically leads to the anti-Markovnikov addition of water across the alkyne. This would yield an aldehyde after tautomerization of the intermediate enol.
Hydrosilylation: The addition of hydrosilanes (H-SiR₃) across the triple bond is catalyzed by platinum or rhodium complexes. The reaction can produce a mixture of α- and β-vinylsilanes, with the (E)-β-isomer often being the major product.
Hydroamination: The addition of N-H bonds across the alkyne, catalyzed by metals such as gold, ruthenium, or titanium, can yield enamines or imines. The regioselectivity depends on the catalyst and the nature of the amine reactant.
Table 2: Potential Hydrofunctionalization Reactions of the Alkyne Moiety
| Reaction | Reagents | Expected Intermediate/Product |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 3-(4-(2-Aminoethyl)phenoxy)propanal |
| Hydrosilylation | HSiEt₃, Karstedt's catalyst | (E)-2-[4-((3-(Triethylsilyl)allyl)oxy)phenyl]ethan-1-amine |
| Hydroamination | Aniline, AuCl₃ | (E)-N-(3-(4-(2-aminoethyl)phenoxy)prop-1-en-1-yl)aniline (after tautomerization) |
Halogenation and Oxyhalogenation of the Alkyne Moiety
The alkyne can react with halogens (Cl₂, Br₂) to yield di- and tetra-haloalkanes. Addition of one equivalent of halogen typically results in the formation of a trans-dihaloalkene via a bridged halonium ion intermediate. rsc.org The addition of a second equivalent leads to the corresponding tetrahaloalkane. rsc.org
Oxyhalogenation reactions, such as iodination in the presence of an oxidizing agent, can also occur. For instance, treatment of propargyl alcohols with N-iodosuccinimide (NIS) can lead to α-iodoenones. rsc.org While the subject compound is a propargyl ether, similar reactivity involving rearrangement is plausible under specific conditions.
Carbometalation and Related Coupling Reactions
Carbometalation involves the addition of an organometallic reagent across the alkyne. This reaction creates a new carbon-carbon bond and a vinylmetallic species, which can be trapped by an electrophile. Iron-catalyzed carbomagnesiation of propargylic and homopropargylic alcohols with Grignard reagents is known to produce allylic alcohols with high regio- and stereoselectivity. organicchemistrytutor.com Similar reactivity could be expected for the propargyl ether in the title compound.
Furthermore, the terminal alkyne is an excellent substrate for various cross-coupling reactions, such as the Sonogashira, Heck, and Negishi couplings, which are powerful methods for forming carbon-carbon bonds.
Oxidation and Reduction of the Triple Bond
Oxidation: The alkyne functionality can be oxidized under various conditions. Strong oxidation with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the triple bond, leading to the formation of a carboxylic acid (from the internal carbon) and ultimately CO₂ from the terminal carbon. Milder oxidation of the propargylic position is also possible. The oxidation of propargylic alcohols to the corresponding ynones using reagents like TEMPO/Ca(OCl)₂ or through electrochemical methods has been reported. rsc.orgnih.gov
Reduction: The triple bond can be selectively reduced. organicchemistrytutor.com
Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with H₂ gas will reduce the alkyne all the way to the corresponding alkane, yielding 2-[4-(propyloxy)phenyl]ethan-1-amine.
Partial Reduction to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), hydrogenation will stop at the alkene stage, yielding the cis (Z)-alkene.
Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium in liquid ammonia (B1221849) (Na/NH₃), selectively produces the trans (E)-alkene. masterorganicchemistry.comlibretexts.org
Reactions Involving the Primary Amine Functionality
The primary amine group (-NH₂) is a potent nucleophile and a base, allowing it to participate in a wide range of reactions. acs.org
Acylation: The amine readily reacts with acylating agents like acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules. researchgate.net
Alkylation: Reaction with alkyl halides (R-X) leads to alkylation of the amine. However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further to produce tertiary amines and even quaternary ammonium (B1175870) salts. acs.org To achieve mono-alkylation, reductive amination is often a preferred method.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield a secondary amine. This provides a controlled route to mono-alkylated products.
Sulfonamide Formation: Reaction with sulfonyl chlorides (RSO₂Cl) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.
Salt Formation: As a base, the amine group will react with acids to form the corresponding ammonium salt. The hydrochloride salt is a common form for this compound. uni.lu
Table 3: Common Reactions of the Primary Amine Functionality
| Reaction Type | Reagent | Product Class |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine (N-isopropyl derivative) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Chloride Salt |
Acylation, Sulfonylation, and Alkylation of the Amine
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to react with a wide array of electrophiles.
Acylation: The amine can be readily acylated to form amides. This is typically achieved by reacting it with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). For instance, the chemoselective N-acetylation of a similar compound, 4-aminophenol, is a key step in the synthesis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide, highlighting the feasibility of this transformation. researchgate.net
| Reagent | Product Type |
| Acetyl chloride | Acetamide |
| Acetic anhydride | Acetamide |
| Benzoyl chloride | Benzamide |
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reagent | Product Type |
| p-Toluenesulfonyl chloride | Tosylamide |
| Methanesulfonyl chloride | Mesylamide |
Alkylation: The amine can also be alkylated, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a challenge to control. The choice of alkylating agent and reaction conditions is crucial for achieving the desired degree of substitution.
Formation of Imines and Related Condensation Reactions
The primary amine functionality allows for condensation reactions with carbonyl compounds. With aldehydes and ketones, this compound can form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to secondary amines.
A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with a benzaldehyde. For example, 1-[4-(prop-2-ynyloxy)phenyl]ethanone has been used in such a reaction with m-nitrobenzaldehyde to form a chalcone, demonstrating the reactivity of a carbonyl group in a similar molecular framework. nih.gov While this is not a direct reaction of the amine, it illustrates the types of condensation reactions that molecules with this substitution pattern can undergo.
Cyclization Reactions Involving the Amine and Other Functional Groups
The presence of both a nucleophilic amine and a reactive propargyl group within the same molecule opens up possibilities for intramolecular cyclization reactions. While no specific examples for this compound are available, analogous systems suggest that under appropriate conditions, such as in the presence of a transition metal catalyst, the amine could potentially add across the alkyne to form a cyclic enamine or a nitrogen-containing heterocyclic ring system. The feasibility and outcome of such a reaction would depend on the ring size of the product and the specific catalyst employed.
Reactions at the Aromatic Ring
The phenyl ring in this compound is another site for chemical modification.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The substituent on the aromatic ring, a para-alkoxyethylamino group, is an activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already substituted, electrophilic attack is directed to the ortho positions (positions 2 and 6 relative to the ether linkage). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions with the amine and alkyne functionalities.
Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Precursors
While the parent compound does not have a leaving group on the aromatic ring, aryl halide precursors of this compound could be valuable substrates for palladium-catalyzed cross-coupling reactions. For instance, a bromo- or iodo-substituted analog at one of the ortho positions could participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules.
Synergistic Reactivity Between Functional Groups
The different functional groups in this compound can exhibit synergistic reactivity, where the presence of one group influences the reactivity of another or where multiple groups participate in a single transformation. For example, the terminal alkyne of the propargyl group is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The amine group could be modified with a linker containing an azide, which could then undergo an intramolecular "click" reaction with the alkyne to form a complex heterocyclic system.
Furthermore, the propargyl group can be used as a linker in the synthesis of more complex molecules. For instance, propargyl-PEG2-amine is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This highlights the utility of the propargyl and amine functionalities in bioconjugation and medicinal chemistry.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of this compound and its derivatives are powerful methods for the synthesis of nitrogen-containing heterocycles. These reactions are often promoted by transition metal catalysts, particularly those based on gold, copper, and palladium, which are known to activate the alkyne functionality towards nucleophilic attack by the tethered amine.
One of the most explored pathways for the cyclization of aminoalkynes is intramolecular hydroamination . In this reaction, the N-H bond of the primary amine adds across the carbon-carbon triple bond. The regioselectivity of this addition (i.e., whether it follows a Markovnikov or anti-Markovnikov pathway) is often dictated by the choice of catalyst and reaction conditions. For this compound, a 6-endo-dig cyclization would lead to the formation of a six-membered heterocyclic ring, a derivative of tetrahydroquinoline.
Gold catalysts, in particular, are highly effective in promoting the intramolecular hydroamination of alkynes. rsc.orgnih.gov The proposed mechanism involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, which increases its electrophilicity and facilitates the intramolecular attack of the amine. Subsequent protonolysis of the resulting organogold intermediate regenerates the catalyst and yields the cyclized product.
| Catalyst System | Proposed Product | Reaction Type |
| Gold(I) or Gold(III) salts/complexes | Tetrahydroquinoline derivative | 6-endo-dig hydroamination |
| Copper(I) halides | Substituted pyrrole (B145914) or pyridine | Cycloisomerization |
| Palladium(II) complexes | Various N-heterocycles | Aminopalladation/reductive elimination |
This table presents plausible intramolecular cyclization pathways for this compound based on known reactivity of similar compounds.
In addition to hydroamination, other intramolecular cyclization pathways can be envisioned. For instance, under oxidative conditions, radical-mediated cyclizations could be initiated. Furthermore, the modification of the primary amine to a secondary amine or an amide can significantly influence the course of the cyclization, potentially leading to different ring sizes and substitution patterns. The reactivity of N-arylpropynamides, for example, has been shown to yield quinolin-2-ones through intramolecular cyclization. researchgate.net
Tandem and Cascade Reaction Sequences
The multiple functional groups within this compound make it an ideal substrate for tandem and cascade reactions, where a single set of reagents and conditions triggers a sequence of bond-forming events. These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.
A potential cascade reaction could be initiated by an intermolecular reaction at the primary amine, followed by an intramolecular cyclization. For example, the reaction of the amine with an appropriate coupling partner could be followed by a catalyst-mediated cyclization onto the alkyne. Such sequences have been reported for the synthesis of complex nitrogen heterocycles. nih.gov
Another plausible cascade involves an initial activation of the alkyne by a transition metal catalyst, which is then trapped by the intramolecular amine. The resulting intermediate could then participate in a subsequent intermolecular reaction, such as a cross-coupling reaction. Palladium-catalyzed cascades involving alkyne aminopalladation followed by Heck or Suzuki couplings are known methodologies for the synthesis of highly substituted enamines. nih.govresearchgate.net
| Reaction Sequence | Key Transformations | Potential Product Class |
| Amination/Cycloisomerization | Intermolecular C-N bond formation followed by intramolecular hydroamination | Fused heterocyclic systems |
| Aminopalladation/Heck Coupling | Intramolecular aminopalladation followed by intermolecular C-C bond formation | Substituted indoles or quinolines |
| Propargylation/Lactamization | Intermolecular reaction at the alkyne followed by intramolecular cyclization of a modified amine | Lactam-containing polycycles |
This table illustrates hypothetical tandem and cascade reaction sequences starting from this compound, drawing upon established synthetic methodologies.
The design of such tandem and cascade reactions requires careful consideration of the reactivity of the various functional groups and the selection of a catalyst that can promote the desired sequence of transformations. The development of such efficient and elegant synthetic strategies is a testament to the versatility of propargylamine (B41283) derivatives as building blocks in modern organic synthesis. nih.gov
Derivatization and Design of Advanced Analogues
Structure-Reactivity Relationship Studies of Substituted Derivatives
The reactivity of 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine is primarily dictated by the interplay between the nucleophilic primary amine and the electrophilically activatable terminal alkyne. Structure-reactivity relationship (SAR) studies of derivatives, while not extensively documented for this specific molecule, can be inferred from the well-established chemistry of phenethylamines and propargyl ethers.
Substitutions on the aromatic ring can significantly modulate the electronic properties of the entire molecule. Electron-donating groups (EDGs) ortho and para to the ethylamine (B1201723) substituent would be expected to enhance the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs) would deactivate the ring towards such reactions.
The primary amine serves as a key reaction site for a multitude of transformations. N-alkylation, N-acylation, and sulfonylation are common derivatization strategies that can alter the compound's polarity, steric bulk, and hydrogen bonding capacity. These modifications are crucial in medicinal chemistry for tuning pharmacokinetic and pharmacodynamic properties. nih.gov
The terminal alkyne, or propargyl group, is a highly versatile functional handle. Its reactivity allows for a wide range of transformations, including:
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce diverse substituents.
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, a cornerstone of bioconjugation and materials science. nih.govugent.be
Mannich-type Reactions: Condensation with an aldehyde and a secondary amine to yield propargylamines.
Glaser-Hay Coupling: Oxidative homocoupling of the terminal alkyne to form a butadiyne linkage. researchgate.net
The interplay between the amine and alkyne functionalities allows for sequential or orthogonal derivatization strategies, enabling the synthesis of complex molecules with precise control over their architecture.
Synthesis of Conformationally Restricted Analogues
The inherent flexibility of the ethylamine side chain in this compound can be a limitation in applications where a specific conformation is required for optimal interaction with a biological target or for creating ordered materials. The synthesis of conformationally restricted analogues aims to reduce the number of accessible conformations, thereby increasing potency and selectivity in a biological context, or enforcing a defined geometry in a material.
Strategies to introduce conformational rigidity into the phenethylamine (B48288) scaffold include:
Incorporation into Ring Systems: Cyclization of the ethylamine side chain to form tetrahydroisoquinoline or other heterocyclic structures, as will be discussed in more detail in section 4.5.
Introduction of Steric Hindrance: The placement of bulky substituents on the α- or β-positions of the ethylamine chain can restrict rotation around the C-C bonds.
Formation of Fused Ring Systems: The synthesis of analogues where the phenethylamine is part of a larger, rigid polycyclic framework.
For example, the design of analogues where the propargyl group is involved in a cyclization to form a macrocycle containing the phenethylamine moiety would lead to a significant reduction in conformational freedom. While specific examples for the title compound are not prevalent, the principles of designing such rigid analogues are well-established in medicinal chemistry. nih.gov
Incorporation into Polymeric Architectures
The presence of the terminal alkyne makes this compound an attractive monomer for the synthesis of functional polymers. The "click chemistry" paradigm, particularly the CuAAC reaction, provides a highly efficient and orthogonal method for polymerization. nih.govugent.benih.govumich.edu
By synthesizing a complementary monomer containing two or more azide (B81097) functionalities, a step-growth polymerization can be initiated with the title compound, leading to the formation of a polymer chain linked by 1,2,3-triazole rings. The resulting polymer would possess pendant phenethylamine moieties, which could be further functionalized or utilized for their inherent properties.
Alternatively, the amine functionality could be used as a point of attachment to a polymer backbone, leaving the propargyl group available for post-polymerization modification via click chemistry. This approach allows for the creation of well-defined polymeric architectures with a high density of reactive sites. The propargyl group can also participate in other polymerization reactions, such as those catalyzed by rhodium or other transition metals, to form polyphenylacetylene-type structures. usm.edu
Table 1: Potential Polymerization Strategies
| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties |
| Click Chemistry (CuAAC) | Terminal Alkyne, Azide | Poly(triazole) | High thermal stability, functionalizable side chains |
| Amide Coupling | Primary Amine, Carboxylic Acid | Polyamide | High strength, hydrogen bonding capabilities |
| Post-Polymerization Modification | Primary Amine or Terminal Alkyne | Graft Copolymer | Tunable properties based on grafted chains |
Development of Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The structural features of this compound, namely the aromatic ring, the terminal alkyne, and the primary amine, provide multiple points for engaging in such interactions.
π-π Stacking: The electron-rich phenyl ring can participate in π-π stacking interactions with other aromatic systems, leading to the formation of columnar or lamellar structures.
Hydrogen Bonding: The primary amine is a hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks. The ether oxygen can also act as a hydrogen bond acceptor.
Alkyne Interactions: The terminal alkyne can form weak hydrogen bonds with suitable acceptors and can also interact with metal surfaces, leading to the formation of self-assembled monolayers (SAMs). nih.gov
The combination of these interactions can lead to the formation of complex and ordered supramolecular assemblies in solution or on surfaces. For instance, the self-assembly of this molecule on a gold surface could lead to a SAM with the phenethylamine moieties exposed, creating a functionalized surface for further applications. The controlled self-assembly of such molecules is a promising route to the bottom-up fabrication of functional nanomaterials. researchgate.net
Synthesis of Heterocyclic Compounds Incorporating the Core Structure
The phenethylamine core of this compound is a classic precursor for the synthesis of isoquinoline (B145761) and related heterocyclic systems. Two of the most important reactions in this context are the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.comorganic-chemistry.org
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456). researchgate.netresearchgate.netnih.gov The starting N-acyl derivative of this compound would be expected to undergo this cyclization, yielding a 3,4-dihydroisoquinoline with the propargyloxy group at the 7-position. Subsequent oxidation would lead to the corresponding aromatic isoquinoline. The 4-(prop-2-yn-1-yloxy) group, being electron-donating, would facilitate the electrophilic aromatic substitution required for the cyclization. organic-chemistry.org
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydroisoquinoline. rsc.orgmdpi.commdpi.com The reaction of this compound with an aldehyde would generate an imine intermediate, which would then cyclize onto the electron-rich aromatic ring. The presence of the activating propargyloxy group is beneficial for this transformation. mdpi.com This reaction is a powerful tool for the synthesis of a wide range of substituted tetrahydroisoquinolines, which are important scaffolds in natural products and pharmaceuticals.
The propargyl group in the resulting heterocyclic products remains available for further derivatization, allowing for the synthesis of complex, polyfunctional molecules based on the isoquinoline framework. nih.govresearchgate.net
Table 2: Key Heterocyclic Synthesis Reactions
| Reaction | Reactants | Key Intermediate | Product |
| Bischler-Napieralski | N-acyl-2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine, Dehydrating agent | Nitrilium ion | 7-(Prop-2-yn-1-yloxy)-3,4-dihydroisoquinoline |
| Pictet-Spengler | This compound, Aldehyde/Ketone, Acid catalyst | Iminium ion | 7-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydroisoquinoline |
Computational and Theoretical Studies on 2 4 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. aps.org
For 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine, a DFT calculation would begin with the optimization of its three-dimensional geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more readily polarizable and reactive.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, regions of negative potential would be expected around the oxygen and nitrogen atoms, as well as the π-system of the alkyne, identifying them as likely sites for electrophilic attack. Conversely, the amine protons and the terminal alkyne proton would exhibit positive potential. Atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron density on each atom, further refining the picture of the molecule's reactivity. acs.org
Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations
| Property | Significance |
|---|---|
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
| Electrostatic Potential | Visualizes charge distribution and predicts sites for non-covalent interactions and reactions. |
| Atomic Charges | Quantifies the electron density on each atom, predicting sites for nucleophilic/electrophilic attack. |
Reaction Mechanism Elucidation via DFT Studies
DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves locating transition state structures and calculating the activation energies (ΔG‡) and reaction energies (ΔG) for proposed pathways. acs.org
The propargyl ether moiety of this compound is a particularly interesting functional group. The terminal alkyne can participate in a variety of reactions, including cycloadditions (e.g., click chemistry), metal-catalyzed couplings, and rearrangements. For instance, computational studies on related benzyl (B1604629) alkynyl ethers have successfully used DFT (specifically the M06-2X functional) to model sigmatropic rearrangements. acs.orgacs.org Such a study on our target molecule would involve:
Identifying Reactants and Products: Defining the starting structure and the proposed product of a reaction.
Locating the Transition State (TS): Searching the potential energy surface for the first-order saddle point connecting the reactant and product. This is the point of maximum energy along the reaction coordinate.
This approach could be used to predict whether the molecule is likely to undergo specific thermal rearrangements or to evaluate its reactivity in synthetic transformations, providing a theoretical foundation for designing new synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, including those in the ethylamine (B1201723) side chain and the propargyl ether linkage, leading to a complex conformational landscape.
Conformational analysis can be performed computationally to identify the most stable low-energy conformers. This typically involves a systematic or stochastic search of rotational space, followed by geometry optimization and energy calculation for each identified conformer.
Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and bonds over time, governed by a force field that approximates quantum mechanical interactions. An MD simulation of this compound, either in a vacuum or solvated in a box of water molecules, would reveal:
The preferred conformations of the side chains.
The flexibility and range of motion of different parts of the molecule.
The formation of intramolecular hydrogen bonds.
The solvent's effect on molecular shape and dynamics.
Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. frontiersin.org
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, one can predict the corresponding NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in signal assignment. For the tyramine (B21549) core of the molecule, experimental proton signals are well-documented. chemicalbook.comhmdb.ca A computational approach would predict these and, importantly, assign the shifts for the unique propargyl group protons.
Infrared (IR) Spectroscopy: Following geometry optimization, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net The predicted frequencies and their intensities can be compared to an experimental spectrum to identify characteristic functional group vibrations, such as the N-H stretches of the amine, C-O-C stretches of the ether, and the distinctive C≡C and ≡C-H stretches of the terminal alkyne.
Table 2: Comparison of Experimental ¹H NMR Shifts for Tyramine Core and Predicted Signals for Propargyl Group
| Protons | Experimental Shift (ppm) for Tyramine (in H₂O) hmdb.ca | Predicted Shift (ppm) for Propargyl Group |
|---|---|---|
| Aromatic (ortho to -OH) | ~6.90 | N/A |
| Aromatic (meta to -OH) | ~7.21 | N/A |
| CH₂ (benzylic) | ~2.92 | N/A |
| CH₂ (amino) | ~3.23 | N/A |
| O-CH₂ (propargylic) | N/A | ~4.7 |
| C≡C-H (acetylenic) | N/A | ~2.5-3.0 |
Note: Predicted shifts for the propargyl group are typical values and would be precisely calculated in a specific computational study.
Molecular Docking and Interaction Profiling
Given that the core structure of the molecule is tyramine, a known trace amine, it is highly likely that this compound interacts with biological targets such as monoamine transporters or receptors. nih.govwikipedia.org Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.
The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., Monoamine Oxidase B, Dopamine Transporter). The ligand's geometry is optimized, and charges are assigned.
Docking Simulation: A program like AutoDock Vina systematically samples different positions and orientations of the ligand within the protein's active site. biomolther.org
Scoring and Analysis: Each binding pose is assigned a score based on a scoring function that estimates the binding free energy. The lowest energy poses are considered the most likely.
Analysis of the best-docked poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues. mdpi.comnih.gov The propargyl group could introduce unique interactions; its slender, hydrophobic nature might allow it to probe deep into narrow pockets, and the terminal alkyne could potentially act as a weak hydrogen bond donor. Docking studies on various tyramine derivatives against targets like tyrosinase have shown how different substitutions influence binding affinity. mdpi.comresearchgate.net
Table 3: Illustrative Docking Scores of Tyramine Derivatives against Mushroom Tyrosinase (PDB ID: 2Y9X)
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| N-feruloyl tyramine | -7.2 | mdpi.com |
| N-caffeoyl tyramine | -7.1 | mdpi.com |
| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | -7.9 | researchgate.net |
| Acetophenone (B1666503) amide derivative | -6.568 | nih.gov |
This data is for illustrative purposes to show typical values obtained in docking studies of related compounds.
By performing such a study on this compound, one could generate hypotheses about its potential biological targets and mechanism of action, thereby guiding future experimental validation.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of the proton and carbon frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' system, in the range of δ 6.8-7.2 ppm. The protons of the ethylamine (B1201723) side chain (-CH₂CH₂NH₂) would present as two triplets, with the benzylic protons adjacent to the ring appearing slightly downfield from the protons adjacent to the amine group. The propargyl group protons would give rise to two signals: a triplet for the terminal alkyne proton (-C≡CH) around δ 2.5 ppm and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂C≡) around δ 4.7 ppm. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. The spectrum would be expected to contain nine distinct signals corresponding to the nine unique carbon environments in the molecule. The two carbons of the terminal alkyne would be found in the δ 75-80 ppm range. The methylene carbon of the propargyl group would resonate around δ 56 ppm. The carbons of the ethylamine side chain would appear in the aliphatic region, typically between δ 35 and 45 ppm. The four distinct signals for the para-substituted aromatic ring would be observed in the δ 115-160 ppm region, with the carbon atom bonded to the ether oxygen appearing furthest downfield.
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |
| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet |
| -C≡CH | ~2.5 | Triplet |
| -CH₂CH₂NH₂ | ~2.7-2.9 | Triplet |
| -CH₂ CH₂NH₂ | ~2.9-3.1 | Triplet |
| -OCH₂ C≡CH | ~4.7 | Doublet |
| Aromatic CH | ~6.8-7.2 | Doublet |
| Aromatic CH | ~6.8-7.2 | Doublet |
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| -C H₂CH₂NH₂ | ~35-40 |
| -CH₂C H₂NH₂ | ~40-45 |
| -OC H₂C≡CH | ~56 |
| -C≡C H | ~75 |
| -C ≡CH | ~80 |
| Aromatic C H | ~115 |
| Aromatic C H | ~130 |
| Aromatic C -CH₂ | ~130-135 |
| Aromatic C -O | ~158-160 |
Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M]+ or [M+H]+). For this compound (C₁₁H₁₃NO), the calculated exact mass is 175.0997 g/mol . An experimental HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the molecular formula.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the parent ion to provide structural information. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the benzylic cleavage of the C-C bond between the aromatic ring and the ethylamine side chain, leading to the formation of a stable tropylium-like ion or a benzylic cation. Another expected fragmentation would be the cleavage of the ether bond. Analysis of these fragment ions would help to piece together the different components of the molecule, further confirming the proposed structure.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | Protonated Molecular Ion |
| [M-NH₂]⁺ | C₁₁H₁₂O⁺ | 160.0883 | Loss of the amino group |
| [C₉H₉O]⁺ | C₉H₉O⁺ | 133.0648 | Cleavage of the ethylamine side chain |
| [C₂H₆N]⁺ | C₂H₆N⁺ | 44.0495 | Ethylamine fragment |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. A weaker absorption around 2120 cm⁻¹ would correspond to the C≡C triple bond stretch. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band around 1240 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would give rise to peaks in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum around 2120 cm⁻¹. The symmetric vibrations of the aromatic ring would also be prominent.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |
| Terminal Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 (sharp, strong) | Strong |
| C≡C Stretch | ~2120 (weak to medium) | Strong | |
| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |
| C=C Stretch | 1450-1600 | Strong | |
| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | ~1240 | Weak |
| Alkane Chains (-CH₂-) | C-H Stretch | 2850-2960 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) could be grown, this technique would provide precise atomic coordinates.
The resulting crystal structure would confirm the molecular connectivity and provide accurate measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictate the packing arrangement in the solid state. As of this writing, a public crystal structure for this specific compound is not available.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit an ECD or VCD spectrum.
However, if a chiral center were introduced into the molecule, for example, by resolution of a chiral derivative or by substitution on the ethylamine chain to create a stereocenter, these techniques would become highly valuable. ECD and VCD spectroscopy could then be used to determine the absolute configuration of the resulting enantiomers by comparing the experimental spectra with those predicted from quantum chemical calculations.
Applications of 2 4 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 Amine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine, possessing both a nucleophilic amine and a reactive alkyne, makes it an invaluable precursor in the synthesis of complex organic molecules. The phenethylamine (B48288) scaffold is a common motif in many biologically active compounds, and the propargyl group offers a gateway to a wide array of chemical transformations.
The primary amine can undergo a variety of reactions, including amidation, alkylation, and Schiff base formation, allowing for the introduction of diverse substituents. Simultaneously, the terminal alkyne is amenable to numerous transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the phenethylamine core to other molecules bearing an azide (B81097) group, facilitating the construction of intricate molecular architectures.
Furthermore, the alkyne moiety can participate in various other carbon-carbon and carbon-heteroatom bond-forming reactions, such as Sonogashira coupling, Glaser coupling, and propargylation reactions. rsc.org The propargylamine (B41283) moiety, in a broader sense, is recognized as a crucial component in drug discovery, underscoring the potential of this building block in medicinal chemistry. nih.gov For instance, N-propargyl-2-phenylethylamine has been investigated as a prodrug of 2-phenylethylamine, indicating the pharmacological relevance of this structural combination. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Primary Amine | Acylation | Amides with diverse functionalities |
| Reductive Amination | Secondary and tertiary amines | |
| Schiff Base Formation | Imines for further functionalization | |
| Terminal Alkyne | Azide-Alkyne Cycloaddition | 1,2,3-Triazole linked conjugates |
| Sonogashira Coupling | Aryl- or vinyl-substituted alkynes | |
| Mannich Reaction | Propargylamines |
Scaffold for Multivalent Presentation in Materials Science
Multivalency, the simultaneous presentation of multiple copies of a ligand, can lead to significantly enhanced binding affinities and specificities in biological and material systems. The structure of this compound is ideally suited for its use as a scaffold for creating multivalent displays.
Through reactions of the primary amine, this building block can be attached to a central core, such as a dendrimer, polymer, or nanoparticle. The exposed terminal alkynes can then be functionalized using click chemistry to attach a variety of molecules, including carbohydrates, peptides, or small molecule drugs. nih.gov This strategy allows for the creation of well-defined, multivalent structures with precise control over the spacing and density of the displayed ligands. researchgate.netresearchgate.net Such multivalent scaffolds have applications in areas like drug delivery, diagnostics, and the development of biomaterials that can modulate cellular behavior. nih.gov
The azide-alkyne cycloaddition with alkynyl dicarbamates is a flexible strategy for the multivalent functionalization of polymeric scaffolds. nih.govresearchgate.netnih.gov This approach can be used to prepare bioactive polymeric scaffolds with applications in drug delivery and the creation of multifunctional nanocarriers. nih.govresearchgate.net
Building Block for Ligand Design in Catalysis
The development of new ligands is crucial for advancing the field of catalysis. The phenethylamine structure of this compound, combined with its reactive handles, makes it an attractive building block for the synthesis of novel ligands for transition metal catalysis.
The primary amine can be readily modified to introduce coordinating groups, such as phosphines, pyridines, or other N-heterocycles. The resulting bidentate or tridentate ligands can then be complexed with various metals. The propargyl group can serve several roles in this context. It can act as a linker to attach the ligand to a solid support, facilitating catalyst recovery and recycling. rsc.org Alternatively, the alkyne itself can participate in the catalytic cycle or be used to tune the electronic and steric properties of the ligand. For example, bifunctional ligands have been shown to enable gold-catalyzed propargyl C–H functionalization. nih.gov
Table 2: Examples of Ligand Types Derivable from the Building Block
| Ligand Class | Potential Coordinating Atoms | Potential Catalytic Applications |
| P,N-Ligands | Phosphorus, Nitrogen | Asymmetric Hydrogenation, Cross-Coupling |
| N,N-Ligands | Nitrogen, Nitrogen | Oxidation, Polymerization |
| N,O-Ligands | Nitrogen, Oxygen | Lewis Acid Catalysis |
Probes for Chemical Biology Studies
Chemical probes are essential tools for elucidating biological processes. The unique features of this compound make it a valuable component in the design of such probes. The terminal alkyne serves as a bioorthogonal handle, allowing for the specific labeling of biomolecules in complex biological systems via click chemistry.
For instance, the phenethylamine moiety can be designed to bind to a specific protein target. Once bound, the terminal alkyne can be reacted with an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the visualization or isolation of the target protein. This strategy has been widely used to identify the targets of bioactive small molecules and to map protein-protein interactions.
The development of organic fluorescent probes is a rapidly advancing field, with applications in diagnostics and bio-imaging. researchgate.net Nanoparticle-based activatable probes are also gaining prominence for in vivo imaging. nih.gov The alkyne group on this building block provides a convenient point of attachment for creating such sophisticated imaging agents. researchgate.net
Integration into Advanced Functional Materials
The ability to undergo polymerization and post-polymerization modification makes this compound a promising monomer for the synthesis of advanced functional materials. The primary amine group can be used to create polyamides or polyimides, while the alkyne group can be polymerized through various methods, including metathesis or cyclotrimerization.
More significantly, the alkyne serves as a versatile handle for the post-polymerization functionalization of materials. For example, a polymer backbone can be synthesized using the amine functionality, leaving the alkyne groups pendant. These alkynes can then be modified using click chemistry to introduce a wide range of functional groups, thereby tailoring the material's properties for specific applications. polysciences.com This approach allows for the creation of materials with tunable properties, such as hydrophilicity, conductivity, and biological activity. Amine-functionalized polymers, in general, are valuable building blocks in a variety of applications, including biomedical and pharmaceutical fields. polysciences.comsciengine.comresearchgate.net
Future Directions in Research on 2 4 Prop 2 Yn 1 Yloxy Phenyl Ethan 1 Amine
Development of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter at the C1 position of the ethylamine (B1201723) chain means that the biological and material properties of 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine are likely chirality-dependent. Accessing enantiomerically pure forms of this compound is therefore a critical research goal. Future work should focus on developing efficient and highly selective asymmetric syntheses.
A logical approach begins with the prochiral ketone, 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. The asymmetric reduction of this ketone to the corresponding chiral alcohol, followed by conversion to the amine, is a promising route. nih.gov Various catalytic systems can be explored for this key reduction step. Transition metal catalysts, such as those based on Ruthenium complexed with chiral ligands, are known to be highly effective for the asymmetric reduction of acetophenone (B1666503) derivatives. sigmaaldrich.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to achieve high enantioselectivity. rsc.org
Beyond chemical catalysis, biocatalysis offers a green and highly selective alternative. Whole cells from plants or engineered enzymes like amine dehydrogenases (AmDHs) and transaminases can catalyze the stereoselective synthesis of chiral amines from ketones. tandfonline.comnih.gov These enzymatic methods often proceed under mild conditions with exceptional enantiomeric excess (e.e.). Other potential strategies include the asymmetric hydrogenation of a corresponding enamine or imine derivative or the use of chiral auxiliaries like (R)- or (S)-α-phenylethylamine to direct diastereoselective reactions. nih.govmdpi.com
| Method | Catalyst/Reagent Type | Key Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High enantioselectivity (often >95% e.e.), broad substrate scope. sigmaaldrich.com | Cost of precious metal catalysts, potential for catalyst poisoning. |
| CBS Reduction | Chiral Oxazaborolidine | Predictable stereochemistry, high e.e., well-established methodology. rsc.org | Requires stoichiometric borane (B79455), moisture sensitivity. |
| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | Extremely high enantioselectivity, environmentally benign (aqueous media), mild conditions. nih.gov | Enzyme stability and availability, substrate scope may be limited without protein engineering. |
| Chiral Auxiliary Approach | e.g., (R)-1-phenylethylamine | Reliable and robust, does not require specialized catalysts. mdpi.com | Requires additional steps for auxiliary attachment and removal, lower atom economy. |
Exploration of Unprecedented Reactivity Modes
The propargyl ether moiety is a versatile functional group with reactivity extending far beyond the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Future research should aim to uncover and harness novel reaction pathways, particularly through transition-metal catalysis.
Gold catalysis, in particular, has emerged as a powerful tool for activating propargyl systems. nih.gov Gold(I) catalysts can coordinate to the alkyne of this compound, triggering rearrangements such as 1,2- or 1,3-acyloxy migrations (if the amine is first acylated) to form highly reactive gold-carbene or allenyl-gold intermediates. frontiersin.orgacs.org These intermediates can be trapped by the pendant amine group intramolecularly or by external reactants to forge complex carbocyclic and heterocyclic scaffolds that would be difficult to access otherwise. ntnu.edu This opens the door to tandem reactions, where a single catalytic step can generate significant molecular complexity. nih.gov
Further exploration could involve investigating its participation in Conia-ene cyclizations, Pauson-Khand reactions, or other metal-catalyzed processes that utilize the terminal alkyne. researchgate.net The primary amine also offers a handle for directing these reactions or participating in them directly, leading to novel intramolecular cyclization pathways to produce, for example, substituted dihydroisoquinolines or other nitrogen-containing heterocycles.
| Reaction Type | Proposed Catalyst | Potential Outcome | Scientific Rationale |
|---|---|---|---|
| Intramolecular Hydroamination/Cyclization | Au(I) or Ag(I) complexes | Formation of nitrogen-containing heterocycles (e.g., substituted tetrahydroisoquinolines). | Gold catalysts are known to activate alkynes toward nucleophilic attack by amines. rsc.org |
| Tandem Acyloxy Migration/[4+2] Cycloaddition | Au(I) or Pt(II) complexes | Complex polycyclic structures via an in-situ generated allenyl ester intermediate. | Propargyl esters are known to undergo gold-catalyzed rearrangements to allenes, which can act as dienes. acs.org |
| Formal [2+2+1] Cycloaddition (Pauson-Khand type) | Co₂(CO)₈ or Rh(I) complexes | Fused cyclopentenone systems. | The terminal alkyne is a suitable substrate for cobalt-mediated cyclizations with an alkene and carbon monoxide. |
| Enantioselective A³ Coupling | Chiral Cu or Ag catalysts | Synthesis of more complex chiral propargylamines. | The primary amine can be used as a component in a three-component coupling with an aldehyde and another alkyne. researchgate.net |
Expansion of Applications in Emerging Fields
The dual functionality of this compound makes it an ideal bifunctional linker, a class of molecules crucial for constructing complex functional systems. nih.gov Future research should focus on leveraging this structure in cutting-edge applications.
In medicinal chemistry and chemical biology, this compound could be a key component in creating targeted therapeutics. The phenethylamine (B48288) core is a well-known pharmacophore present in numerous bioactive compounds and neurotransmitters. nih.govnih.gov The propargylamine (B41283) moiety is also a privileged structure in drug discovery. nih.gov The amine can be used to attach the molecule to a directing group (like an antibody or peptide), while the alkyne can be used via click chemistry to conjugate a therapeutic payload, a fluorescent tag for imaging, or a payload for Proteolysis Targeting Chimeras (PROTACs). nbinno.comnbinno.com This modularity is highly attractive for developing antibody-drug conjugates (ADCs) or other bioconjugates. acs.orgnih.gov
In materials science, the compound can be used as a monomer or cross-linker for the synthesis of functional polymers and smart materials. The amine allows for incorporation into polyamides or polyimides, while the alkyne groups can be used for post-polymerization modification, enabling the attachment of various functionalities or for cross-linking the polymer chains to create robust networks. It could also be used to functionalize surfaces, such as nanoparticles or graphene oxide, imparting new properties for applications in sensing, catalysis, or biomedical devices.
| Field | Specific Application | Role of the Compound | Key Functional Groups Utilized |
|---|---|---|---|
| Drug Discovery | Antibody-Drug Conjugates (ADCs) | Heterobifunctional linker connecting antibody to cytotoxic drug. nbinno.com | Amine (for antibody conjugation), Alkyne (for drug conjugation via click chemistry). |
| Chemical Biology | Cellular Imaging Probes | Scaffold for linking a cell-targeting moiety to a fluorophore. | Amine and Alkyne (for modular assembly). |
| Materials Science | Functional Polymers | Monomer or cross-linker for creating modifiable or networked polymers. | Amine (for polymerization), Alkyne (for cross-linking/functionalization). |
| Nanotechnology | Surface Modification of Nanoparticles | Surface ligand to enable subsequent bioconjugation. | Amine (as anchor group), Alkyne (as reactive handle). |
Sustainable and Scalable Synthesis Methodologies
For any chemical building block to be widely adopted, its synthesis must be not only efficient but also sustainable, safe, and scalable. Future research should address these aspects for this compound.
Traditional syntheses of propargyl ethers often use hazardous reagents like propargyl bromide in polar aprotic solvents. researchgate.net Greener alternatives should be explored, such as using propargyl alcohol under acidic catalysis or developing catalytic methods that have a higher atom economy. nih.gov The use of flow chemistry could significantly improve the safety and efficiency of such reactions, allowing for precise control over reaction parameters and minimizing the handling of hazardous intermediates. rsc.org
Similarly, the conversion of the ketone or other precursors to the final amine product should be optimized. Moving away from stoichiometric metal hydride reagents (e.g., LiAlH₄) towards catalytic hydrogenation or transfer hydrogenation would reduce waste and improve safety. google.com Continuous flow synthesis of amines, reacting alkyl halides with ammonia (B1221849) under high temperature and pressure, has been shown to be highly efficient and chemoselective, preventing the formation of secondary and tertiary amine byproducts. acs.orgthieme-connect.commorressier.com Evaluating the entire synthetic route using green chemistry metrics, such as E-factor and Process Mass Intensity (PMI), will be crucial for developing an industrially viable process. thieme-connect.com
| Synthetic Step | Conventional Method | Proposed Sustainable/Scalable Method | Key Improvement |
|---|---|---|---|
| Propargylation of Phenol (B47542) | Propargyl bromide, K₂CO₃, in DMF/Acetone (batch). researchgate.net | Propargyl alcohol with solid acid catalyst in flow reactor. rsc.org | Avoids hazardous halide reagent, enables continuous production, easier purification. |
| Amine Synthesis | Reduction of oxime/ketone with LiAlH₄ or NaBH₄ (batch). | Catalytic hydrogenation or continuous flow amination. acs.org | Higher atom economy, improved safety, reduced waste, better selectivity. |
| Solvent Usage | Chlorinated solvents (DCM) or polar aprotics (DMF). | Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. nih.gov | Reduced environmental impact and easier solvent recycling. |
| Overall Process | Multi-step batch synthesis with purification at each step. | Telescoped or one-pot flow synthesis. thieme-connect.com | Reduced unit operations, less waste, improved space-time yield, enhanced safety. |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the propargyl ether (δ ~4.6 ppm for –OCH₂C≡CH) and ethanamine (δ ~2.7 ppm for –CH₂NH₂) groups. ¹⁹F NMR is irrelevant unless fluorinated analogs are synthesized .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, particularly the dihedral angle between the phenyl and propargyl groups, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₃NO₂; calc. 191.09 g/mol) and detects fragmentation patterns .
How can reaction optimization address low yields in propargyl ether formation?
Advanced Research Question
Low yields often stem from competing side reactions (e.g., alkyne polymerization). Strategies include:
- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like TBAB (tetrabutylammonium bromide) enhance phase transfer .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 15 min) and improves purity by minimizing decomposition .
What structural analogs of this compound exhibit enhanced biological activity, and how are they designed?
Advanced Research Question
- Fluorinated Derivatives : Substituting the propargyl group with CF₃ enhances metabolic stability and receptor binding affinity. For example, 2-[4-(1,1-difluoroethyl)phenyl]ethan-1-amine shows improved lipophilicity (logP increase by ~0.5) .
- Heterocyclic Modifications : Replacing the phenyl ring with pyridine (e.g., 2-[4-(pyridin-3-yl)phenyl]ethan-1-amine) introduces hydrogen-bonding sites, potentially enhancing antimicrobial activity .
Methodology : Use QSAR models to predict bioactivity and prioritize synthetic targets based on electronic (Hammett σ) and steric (Taft Es) parameters .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Tools like AutoDock Vina simulate binding to receptors (e.g., serotonin transporters). The propargyl ether’s linear geometry may restrict rotational freedom, favoring specific conformations .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include π-π stacking (phenyl ring) and hydrogen bonding (amine group) .
Validation : Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .
How should researchers resolve contradictions in crystallographic data for derivatives?
Advanced Research Question
Discrepancies in bond lengths/angles may arise from:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
- Disorder : Model alternate conformers with PART/SUMP restraints. For propargyl groups, occupancy ratios <0.7 suggest dynamic disorder .
Best Practice : Validate against PDF-4+ database entries for similar structures and report R-factor convergence (<5%) .
What strategies mitigate amine oxidation during storage and handling?
Advanced Research Question
- Inert Atmosphere : Store under argon or nitrogen to prevent NH₂ → NO₂ oxidation .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions.
- Low-Temperature Storage : Maintain at –20°C in amber vials to slow radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
